(1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Ethoxycyclohex-3-ene-1-carbaldehyde is a chiral organic compound with a unique structure that includes an ethoxy group and an aldehyde functional group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a suitable cyclohexene derivative with an ethoxy group and an aldehyde precursor under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Ethoxycyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-ethoxycyclohex-3-ene-1-carboxylic acid.
Reduction: Formation of (1R,2R)-2-ethoxycyclohex-3-ene-1-methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Ethoxycyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The ethoxy group may also influence the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-Methoxycyclohex-3-ene-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
(1R,2R)-2-Ethoxycyclohex-3-ene-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
(1R,2R)-2-Ethoxycyclohex-3-ene-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on a chiral cyclohexene ring
Eigenschaften
CAS-Nummer |
52866-28-1 |
---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-2-11-9-6-4-3-5-8(9)7-10/h4,6-9H,2-3,5H2,1H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
DMNPATRDUSBTAD-DTWKUNHWSA-N |
Isomerische SMILES |
CCO[C@@H]1C=CCC[C@H]1C=O |
Kanonische SMILES |
CCOC1C=CCCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.